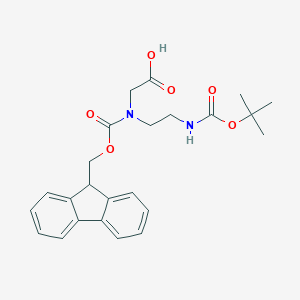

Fmoc-N-(2-Boc-aminoethyl)-Gly-OH

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-[9H-fluoren-9-ylmethoxycarbonyl-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28N2O6/c1-24(2,3)32-22(29)25-12-13-26(14-21(27)28)23(30)31-15-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-11,20H,12-15H2,1-3H3,(H,25,29)(H,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMLJSDLXJRGOKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCN(CC(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50373276 | |

| Record name | Fmoc-N-(2-Boc-aminoethyl)-Gly-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50373276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

440.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141743-15-9 | |

| Record name | Fmoc-N-(2-Boc-aminoethyl)-Gly-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50373276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[(2-{[(tert-butoxy)carbonyl]amino}ethyl)({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Fmoc-N-(2-Boc-aminoethyl)-Gly-OH molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

Fmoc-N-(2-Boc-aminoethyl)-Gly-OH is a specialized amino acid derivative crucial for advanced peptide synthesis, particularly in the development of peptide-based therapeutics and complex organic molecules. Its unique structure, featuring both Fmoc (9-fluorenylmethoxycarbonyl) and Boc (tert-butyloxycarbonyl) protecting groups, offers researchers precise control over the synthetic process. This guide provides a comprehensive overview of its chemical properties, a detailed protocol for its application in solid-phase peptide synthesis (SPPS), and a visual representation of the synthetic workflow.

Core Compound Data

The fundamental properties of this compound are summarized below, providing essential information for its use in a laboratory setting.

| Property | Value | Reference |

| Molecular Formula | C24H28N2O6 | [1][2][3] |

| Molecular Weight | 440.49 g/mol | [1] |

| Alternate Names | Fmoc-N-(2-Boc-aminoethyl)glycine, Fmoc-Aeg(Boc)-OH | [2] |

| CAS Number | 141743-15-9 | [1][2] |

| Appearance | White crystalline powder | [2] |

| Purity | Typically ≥97.0% (HPLC) | [1] |

| Storage Conditions | 2-8°C, sealed in a dry, dark place | [1][4] |

Application in Peptide Synthesis

This compound serves as a key building block in Fmoc-based solid-phase peptide synthesis (SPPS). The Fmoc group provides temporary protection of the alpha-amino group, which can be selectively removed under mild basic conditions, while the Boc group offers acid-labile side-chain protection. This orthogonality is fundamental to the stepwise elongation of peptide chains on a solid support.

Experimental Protocol: Incorporation via Solid-Phase Peptide Synthesis

The following is a generalized protocol for the incorporation of an Fmoc-protected amino acid, such as this compound, into a peptide chain using manual SPPS.

Materials:

-

Appropriate resin (e.g., Rink amide resin for C-terminal amides, Wang or 2-chlorotrityl resin for C-terminal carboxylic acids)

-

This compound

-

Dimethylformamide (DMF)

-

20% (v/v) piperidine (B6355638) in DMF

-

Coupling agent (e.g., HCTU, HATU)

-

Base (e.g., N,N-Diisopropylethylamine - DIPEA or 2,4,6-collidine)

-

Dichloromethane (DCM)

-

Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS))

-

Cold diethyl ether

Methodology:

-

Resin Preparation:

-

Swell the chosen resin in DMF for approximately 1 hour in a reaction vessel.

-

Drain the DMF.

-

-

Fmoc Deprotection:

-

Add a solution of 20% piperidine in DMF to the resin.

-

Agitate the mixture for 5-20 minutes at room temperature to remove the Fmoc protecting group from the N-terminus of the growing peptide chain (or the linker on the resin for the first amino acid).

-

Drain the piperidine solution and wash the resin thoroughly with DMF (3-5 times) to remove all traces of piperidine.

-

-

Amino Acid Coupling:

-

In a separate vessel, dissolve this compound (3-5 equivalents) and a coupling agent like HATU (3-5 equivalents) in DMF.

-

Add a base such as DIPEA (6-10 equivalents) to the solution to activate the amino acid. Allow this pre-activation to proceed for 1-2 minutes.

-

Add the activated amino acid solution to the deprotected peptide-resin.

-

Agitate the reaction vessel for 2-4 hours at room temperature to allow for the coupling reaction to complete.

-

-

Washing:

-

Drain the coupling solution and wash the resin extensively with DMF to remove any unreacted reagents.

-

-

Cycle Repetition:

-

Repeat steps 2-4 for each subsequent amino acid to be added to the peptide sequence.

-

-

Final Deprotection and Cleavage:

-

After the final coupling cycle, wash the peptide-resin with DCM and dry it.

-

Add the cleavage cocktail to the resin to simultaneously remove the side-chain protecting groups (like the Boc group) and cleave the peptide from the resin support.

-

Incubate at room temperature for approximately 2 hours.

-

Filter the resin and collect the filtrate containing the crude peptide.

-

Precipitate the peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and dry the crude product.

-

Workflow Visualization

The following diagram illustrates the key stages of a single cycle in Fmoc solid-phase peptide synthesis.

Caption: A single cycle of Fmoc Solid-Phase Peptide Synthesis (SPPS).

References

The Lynchpin of Synthetic Genetics: A Technical Guide to Fmoc-N-(2-Boc-aminoethyl)-glycine

For Immediate Release

A Deep Dive into the Application and Methodology of a Key Building Block in Peptide Nucleic Acid (PNA) Synthesis

Fmoc-N-(2-Boc-aminoethyl)-glycine, a cornerstone molecule in the field of synthetic biology and drug development, serves as a critical building block for the creation of Peptide Nucleic Acids (PNAs). This in-depth guide provides researchers, scientists, and drug development professionals with a comprehensive overview of its primary applications, detailed experimental protocols, and the logical framework of its use in solid-phase synthesis.

At its core, Fmoc-N-(2-Boc-aminoethyl)-glycine is an amino acid derivative strategically equipped with two orthogonal protecting groups: the base-labile fluorenylmethoxycarbonyl (Fmoc) group and the acid-labile tert-butyloxycarbonyl (Boc) group. This dual-protection scheme is instrumental in the stepwise assembly of PNA oligomers, synthetic analogs of DNA and RNA where the sugar-phosphate backbone is replaced by a polyamide chain.[1] The unique structural characteristics of PNAs, such as their high binding affinity and resistance to enzymatic degradation, make them promising candidates for therapeutic and diagnostic applications.

Primary Applications

The principal application of Fmoc-N-(2-Boc-aminoethyl)-glycine lies in its role as a monomer unit in Fmoc-based solid-phase peptide synthesis (SPPS) for the production of PNAs.[2] This methodology allows for the controlled, sequential addition of monomers to a growing chain anchored to a solid support.[3]

Beyond its fundamental role in PNA synthesis, this compound is integral to several areas of research and development:

-

Drug Development: It is utilized in the pharmaceutical industry to design and synthesize peptide-based therapeutics that can target specific biological pathways.[4]

-

Bioconjugation: The molecule facilitates the attachment of biomolecules to other molecules or surfaces, a critical process in the creation of targeted drug delivery systems.

-

Diagnostics: It is involved in the development of diagnostic tools that employ peptide markers for disease detection.

Physicochemical Properties and Data

A summary of the key physicochemical properties of Fmoc-N-(2-Boc-aminoethyl)-glycine is provided below.

| Property | Value | Reference |

| Synonyms | Fmoc-Aeg(Boc)-OH, Fmoc-N-(N-β-Boc-aminoethyl)-Gly-OH | |

| CAS Number | 141743-15-9 | |

| Molecular Formula | C₂₄H₂₈N₂O₆ | [4] |

| Molecular Weight | 440.5 g/mol | [4] |

| Appearance | White powder or crystalline powder | [4] |

| Purity | ≥ 99% (Assay by titration) | [4] |

| Melting Point | 102 - 109 °C | [4] |

| Storage Conditions | 0 - 8 °C | [4] |

Experimental Protocols: Solid-Phase PNA Synthesis

The following section details the key stages of a typical manual solid-phase synthesis of a PNA oligomer using Fmoc-N-(2-Boc-aminoethyl)-glycine and its corresponding nucleobase-modified derivatives.

Resin Preparation and Swelling

The synthesis begins with a solid support, typically a PAL-PEG-PS or Rink Amide resin. The resin is swelled in a suitable solvent, such as N,N-dimethylformamide (DMF), to ensure optimal reaction kinetics.[5][6]

Fmoc Deprotection

The N-terminal Fmoc group of the resin or the growing PNA chain is removed to allow for the coupling of the next monomer. This is achieved by treating the resin with a solution of 20% piperidine (B6355638) in DMF.[5][6] The reaction is typically carried out for a short duration to minimize potential side reactions.[5]

| Step | Reagent | Concentration | Duration |

| Fmoc Removal | Piperidine in DMF | 20% (v/v) | 2 x 5-10 minutes |

Monomer Coupling

The incoming Fmoc-PNA monomer (e.g., Fmoc-PNA-A(Bhoc)-OH) is pre-activated and then coupled to the deprotected N-terminus of the growing chain. Common activation reagents include HATU or HBTU in the presence of a base like N,N-diisopropylethylamine (DIPEA) or 2,6-lutidine.[5][6]

| Step | Reagents | Molar Equivalents | Duration |

| Activation & Coupling | Fmoc-PNA monomer, HATU/HBTU, DIPEA/Lutidine | 3 eq. monomer, 2.9 eq. HATU, 6 eq. DIPEA | 30 - 50 minutes |

Capping (Optional but Recommended)

To prevent the formation of deletion sequences, any unreacted amino groups are capped, typically using a solution of acetic anhydride (B1165640) and a non-nucleophilic base like lutidine in DMF.[5]

| Step | Reagents | Concentration |

| Capping | Acetic Anhydride, Lutidine in DMF | 5% Ac₂O, 6% Lutidine |

Iteration and Final Deprotection

The cycle of deprotection, coupling, and capping is repeated until the desired PNA sequence is assembled. After the final coupling step, the terminal Fmoc group is removed.

Cleavage from Resin and Side-Chain Deprotection

The synthesized PNA oligomer is cleaved from the solid support, and the acid-labile side-chain protecting groups (e.g., Boc on the exocyclic amines of nucleobases) are removed simultaneously. This is typically achieved by treating the resin with a cleavage cocktail containing trifluoroacetic acid (TFA) and scavengers to prevent side reactions.[5][7]

| Step | Reagents | Composition | Duration |

| Cleavage & Deprotection | TFA, Scavengers (e.g., m-cresol, DODT, TIPS) | e.g., 92.5% TFA, 5% TIPS, 2.5% DODT | 1.5 - 2 hours |

Precipitation, Purification, and Characterization

The cleaved PNA is precipitated from the cleavage solution using cold diethyl ether.[8] The crude product is then purified, most commonly by reverse-phase high-performance liquid chromatography (RP-HPLC).[8][9] The identity and purity of the final PNA oligomer are confirmed by mass spectrometry, such as MALDI-TOF MS.[8]

Visualizing the Workflow

The logical progression of Fmoc-based solid-phase PNA synthesis is illustrated in the following diagrams.

Caption: Workflow of Fmoc-based solid-phase PNA synthesis.

Caption: Orthogonal protection strategy of Fmoc-N-(2-Boc-aminoethyl)-glycine.

References

- 1. The challenge of peptide nucleic acid synthesis - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00049K [pubs.rsc.org]

- 2. Convenient and Scalable Synthesis of Fmoc-Protected Peptide Nucleic Acid Backbone - PMC [pmc.ncbi.nlm.nih.gov]

- 3. emeraldcloudlab.com [emeraldcloudlab.com]

- 4. US5539082A - Peptide nucleic acids - Google Patents [patents.google.com]

- 5. Peptide Nucleic Acid Synthesis | LGC, Biosearch Technologies [biosearchtech.com]

- 6. scienceopen.com [scienceopen.com]

- 7. frontiersin.org [frontiersin.org]

- 8. rsc.org [rsc.org]

- 9. researchgate.net [researchgate.net]

A Technical Guide to the Synthesis of PNA Monomers: Starting Materials and Core Methodologies

For Researchers, Scientists, and Drug Development Professionals

Abstract

Peptide Nucleic Acids (PNAs) are synthetic DNA mimics with a neutral N-(2-aminoethyl)glycine (AEG) backbone, offering superior hybridization properties and enzymatic stability, making them promising candidates for therapeutic and diagnostic applications. The foundation of PNA-based technologies lies in the efficient and high-purity synthesis of its constituent monomers. This technical guide provides an in-depth overview of the essential starting materials and core synthetic methodologies for preparing the four standard PNA monomers: Adenine (A), Cytosine (C), Guanine (B1146940) (G), and Thymine (T). We detail the widely adopted solid-phase synthesis strategy employing 9-fluorenylmethoxycarbonyl (Fmoc) for backbone protection and benzhydryloxycarbonyl (Bhoc) for nucleobase protection. This document includes detailed experimental protocols, tabulated quantitative data for key reaction steps, and visual representations of the synthetic pathways to facilitate a comprehensive understanding for researchers in the field.

Introduction to PNA Monomer Synthesis

The synthesis of PNA monomers is a multi-step process that involves the preparation of two key building blocks: the N-(2-aminoethyl)glycine (AEG) backbone and the nucleobase acetic acids. These two components are then coupled, and appropriate protecting groups are installed to enable their use in solid-phase PNA oligomerization. The most prevalent strategy for PNA synthesis is analogous to solid-phase peptide synthesis (SPPS), which relies on the sequential addition of protected monomers to a growing chain anchored to a solid support.[1][2][3]

The choice of protecting groups is critical for a successful synthesis. The most common scheme utilizes the base-labile Fmoc group for the temporary protection of the primary amine on the AEG backbone and the acid-labile Bhoc group for the permanent protection of the exocyclic amines of the nucleobases (Adenine, Cytosine, and Guanine).[4][5][6] Thymine, lacking an exocyclic amine, does not require this additional protection.[5]

This guide will focus on the synthesis of the four standard Fmoc/Bhoc protected PNA monomers:

-

Fmoc-PNA-A(Bhoc)-OH

-

Fmoc-PNA-C(Bhoc)-OH

-

Fmoc-PNA-G(Bhoc)-OH

-

Fmoc-PNA-T-OH

Synthesis of the PNA Backbone: N-(2-(Fmoc-aminoethyl))glycine (Fmoc-Aeg-OH)

The Fmoc-protected AEG backbone is a central component for all PNA monomers. A common and scalable synthetic route starts from the mono-Boc protection of ethylenediamine (B42938), followed by alkylation and subsequent protection group exchange.[7]

Logical Workflow for Fmoc-Aeg-OH Synthesis

Caption: Synthesis of the Fmoc-protected PNA backbone (Fmoc-Aeg-OH).

Experimental Protocol: Synthesis of Fmoc-Aeg-OH

-

Mono-Boc Protection of Ethylenediamine:

-

Dissolve ethylenediamine in a suitable solvent like tetrahydrofuran (B95107) (THF).

-

Slowly add a solution of di-tert-butyl dicarbonate (B1257347) (Boc anhydride) in THF while maintaining a low temperature (e.g., 0 °C).

-

Stir the reaction mixture overnight at room temperature.

-

Work up the reaction by adding water and extracting with an organic solvent. The organic layer is then dried and concentrated to yield N-(tert-butoxycarbonyl)ethylenediamine.[7]

-

-

Alkylation with Benzyl Bromoacetate:

-

Dissolve N-(tert-butoxycarbonyl)ethylenediamine in a polar aprotic solvent such as N,N-dimethylformamide (DMF).

-

Add a base, for example, potassium carbonate, to the solution.

-

Add benzyl bromoacetate dropwise and stir the mixture at room temperature until the reaction is complete (monitored by TLC).

-

After completion, the reaction is quenched with water and the product is extracted, dried, and purified to give N-(2-(tert-butoxycarbonyl)aminoethyl)glycine benzyl ester.[7]

-

-

Boc Deprotection:

-

Dissolve the Boc-protected intermediate in dichloromethane (B109758) (DCM).

-

Add an excess of trifluoroacetic acid (TFA) and stir at room temperature.

-

After completion of the reaction, the solvent and excess TFA are removed under reduced pressure to yield the TFA salt of N-(2-aminoethyl)glycine benzyl ester.[7]

-

-

Fmoc Protection:

-

Dissolve the TFA salt of the amino ester in a solvent mixture like THF and water.

-

Add a base such as sodium bicarbonate to neutralize the TFA salt.

-

Add a solution of 9-fluorenylmethyloxycarbonyl-N-hydroxysuccinimide ester (Fmoc-OSu) in THF.

-

Stir the reaction at room temperature until completion.

-

The product, N-(2-(Fmoc-aminoethyl))glycine benzyl ester (Fmoc-Aeg-OBn), is then extracted, dried, and purified.[7]

-

-

Saponification:

-

Dissolve Fmoc-Aeg-OBn in a mixture of THF and water.

-

Add a base like lithium hydroxide (B78521) (LiOH) and stir at room temperature.

-

After the reaction is complete, the mixture is acidified, and the product, Fmoc-Aeg-OH, is extracted and purified.

-

Quantitative Data for Fmoc-Aeg-OH Synthesis

| Step | Starting Material | Reagents | Solvent | Reaction Time | Yield | Reference |

| 1. Mono-Boc Protection | Ethylenediamine | Boc Anhydride | THF | 18 h | 80% | [7] |

| 2. Alkylation | N-(Boc)ethylenediamine | Benzyl Bromoacetate, K₂CO₃ | Toluene | 18 h | 79% | [7] |

| 3. Boc Deprotection | Boc-Aeg-OBn | Trifluoroacetic Acid | Dichloromethane | 20 min | Quantitative | [7] |

| 4. Fmoc Protection | H₂N-Aeg-OBn·TFA | Fmoc-OSu, Triethylamine | Dichloromethane | 30 min | Quantitative | [7] |

| 5. Saponification | Fmoc-Aeg-OBn | LiOH | THF/H₂O | - | - | - |

Synthesis of Nucleobase Acetic Acids

The second key component for PNA monomer synthesis is the nucleobase acetic acid derivative. For thymine, this is a straightforward alkylation. For adenine, cytosine, and guanine, the exocyclic amines must first be protected, typically with the Bhoc group, before alkylation.

General Synthetic Pathway for Protected Nucleobase Acetic Acids

Caption: General synthesis of protected nucleobase acetic acids.

Experimental Protocols for Nucleobase Acetic Acids

-

Thymine-1-acetic acid: Thymine is directly alkylated with ethyl bromoacetate in the presence of a base like potassium carbonate in DMF. The resulting ester is then saponified with a base such as sodium hydroxide to yield thymine-1-acetic acid.

-

N⁶-Bhoc-Adenine-9-acetic acid: Adenine is first protected with benzhydryloxycarbonyl anhydride to form N⁶-Bhoc-adenine. This is then alkylated with ethyl bromoacetate, followed by saponification to give the desired acetic acid derivative.

-

N⁴-Bhoc-Cytosine-1-acetic acid: Cytosine's exocyclic amine is protected with the Bhoc group.[8] The protected cytosine is then alkylated with ethyl bromoacetate and subsequently hydrolyzed to yield N⁴-Bhoc-cytosine-1-acetic acid.[8]

-

N²-Bhoc-Guanine-9-acetic acid: The synthesis of the guanine monomer is often the most challenging due to solubility issues.[2] The exocyclic amine of guanine is protected with the Bhoc group, followed by alkylation and saponification.

Coupling of Backbone and Nucleobase: Final Monomer Synthesis

The final step in PNA monomer synthesis is the coupling of the Fmoc-Aeg-OH backbone with the respective protected nucleobase acetic acid. This is typically achieved using standard peptide coupling reagents.

General Workflow for PNA Monomer Assembly

Caption: Final coupling step to form the PNA monomer.

Experimental Protocol: Coupling Reaction

-

Dissolve the protected nucleobase acetic acid in a suitable solvent like DMF.

-

Add a coupling reagent such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and a base like N,N-diisopropylethylamine (DIPEA).[5][9]

-

Add the Fmoc-Aeg-OH backbone to the activated nucleobase solution.

-

Stir the reaction at room temperature until completion.

-

The final Fmoc/Bhoc protected PNA monomer is then purified, typically by chromatography.

Quantitative Data for PNA Monomer Coupling

| Monomer | Coupling Reagent | Base | Solvent | Reaction Time | Yield | Reference |

| Fmoc-PNA-T-OH | HBTU | DIPEA | DMF | - | - | [10] |

| Fmoc-PNA-C(Bhoc)-OH | HATU | DIPEA, Lutidine | NMP | 2.5 min (activation) | - | [11] |

| Fmoc-PNA-A(Bhoc)-OH | HATU | DIPEA, Lutidine | NMP | 2.5 min (activation) | - | [11] |

| Fmoc-PNA-G(Bhoc)-OH | HATU | DIPEA, Lutidine | NMP | 2.5 min (activation) | - | [9][11] |

Conclusion

The synthesis of PNA monomers, while intricate, is a well-established process that is fundamental to the advancement of PNA-based research and development. The methodologies outlined in this guide, particularly the Fmoc/Bhoc solid-phase synthesis strategy, provide a robust and reliable means of producing high-quality PNA monomers. By understanding the key starting materials, reaction protocols, and quantitative parameters, researchers can confidently embark on the synthesis of these valuable molecules for a wide range of applications in molecular biology, diagnostics, and therapeutics. Further innovations in PNA monomer synthesis continue to emerge, focusing on improving yields, reducing costs, and introducing novel functionalities to expand the capabilities of this versatile DNA mimic.[1]

References

- 1. chempep.com [chempep.com]

- 2. A Practical and Efficient Approach to PNA Monomers Compatible with Fmoc-Mediated Solid-Phase Synthesis Protocols† | Semantic Scholar [semanticscholar.org]

- 3. academic.oup.com [academic.oup.com]

- 4. Purchase Directly from Fmoc-PNA-C(Bhoc)-OH | China Fmoc-PNA-C(Bhoc)-OH Supplies [liwei-peptide.com]

- 5. peptide.com [peptide.com]

- 6. PNA-G(Bhoc)-OH, FMOC | LGC, Biosearch Technologies [biosearchtech.com]

- 7. Convenient and Scalable Synthesis of Fmoc-Protected Peptide Nucleic Acid Backbone - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and characterization of novel α-monomers of peptide nucleic acid [scielo.org.mx]

- 9. Purchase Directly from Fmoc-PNA-G(Bhoc)-OH | China Fmoc-PNA-G(Bhoc)-OH Supplies [liwei-peptide.com]

- 10. researchgate.net [researchgate.net]

- 11. Peptide Nucleic Acid Synthesis | LGC, Biosearch Technologies [biosearchtech.com]

The Dual Pillars of Peptide Synthesis: An In-depth Technical Guide to Fmoc and Boc Protecting Groups

In the landscape of peptide chemistry, the strategic selection of protecting groups is a critical determinant of synthetic success, influencing yield, purity, and the feasibility of synthesizing complex peptide sequences. Among the various strategies developed, two have risen to prominence and now form the bedrock of modern peptide synthesis: the 9-fluorenylmethyloxycarbonyl (Fmoc) and the tert-butyloxycarbonyl (Boc) protecting groups. This technical guide provides a comprehensive examination of these two cornerstone methodologies, offering a detailed comparison, experimental protocols, and a discussion of their respective applications for researchers, scientists, and drug development professionals.

Fundamental Principles: A Tale of Two Chemistries

The core difference between the Fmoc and Boc strategies lies in the chemical nature of the α-amino protecting group and, consequently, the conditions required for its removal during the stepwise elongation of the peptide chain.[1] This fundamental distinction dictates the entire synthetic approach, including the choice of solid support (resin), side-chain protecting groups, and the final cleavage and deprotection conditions.

The Fmoc Strategy: The Fmoc group is a base-labile protecting group, stable to acidic conditions.[2] Its removal is typically achieved using a mild organic base, most commonly a solution of piperidine (B6355638) in N,N-dimethylformamide (DMF).[3][4] This orthogonality allows for the use of acid-labile protecting groups for the amino acid side chains, such as tert-butyl (tBu), which can be removed simultaneously with the cleavage of the peptide from the resin using a strong acid like trifluoroacetic acid (TFA).[2][] The milder conditions of the Fmoc strategy have made it the dominant approach in modern solid-phase peptide synthesis (SPPS), especially for complex and modified peptides.[3][6]

The Boc Strategy: As the pioneering method in solid-phase peptide synthesis developed by Bruce Merrifield, the Boc strategy employs an acid-labile protecting group for the α-amino group.[3][] The Boc group is removed by treatment with a moderate acid, typically TFA in dichloromethane (B109758) (DCM).[7][8] Consequently, the side-chain protecting groups must be stable to these conditions and are therefore removed with a much stronger acid, such as hydrofluoric acid (HF), in the final cleavage step.[3][9] While the use of HF requires specialized equipment due to its corrosive nature, the Boc strategy remains a valuable tool, particularly for the synthesis of long or aggregation-prone peptides.[1][10]

Comparative Analysis of Fmoc and Boc Strategies

The choice between Fmoc and Boc chemistry is a multifaceted decision that depends on the specific peptide sequence, desired purity, scale of synthesis, and available laboratory infrastructure. The following table summarizes the key characteristics and performance metrics of each strategy.

| Feature | Fmoc Strategy | Boc Strategy |

| Nα-Protection | 9-fluorenylmethyloxycarbonyl (Fmoc) | tert-butyloxycarbonyl (Boc) |

| Deprotection Reagent | 20-50% Piperidine in DMF[4] | 50% TFA in DCM[7] |

| Deprotection Condition | Mildly basic[] | Strongly acidic[] |

| Side-Chain Protection | Acid-labile (e.g., tBu, Trt)[] | Strong acid-labile (e.g., Bzl)[10] |

| Final Cleavage Reagent | Trifluoroacetic Acid (TFA)[11] | Hydrofluoric Acid (HF)[9] |

| Orthogonality | Fully Orthogonal[2][9] | Partial[9] |

| Automation Compatibility | High[2] | Less common in modern synthesizers[9] |

| Safety Considerations | Avoids highly corrosive HF[1] | Requires specialized apparatus for HF handling[9] |

| Cost of Amino Acid Derivatives | Generally more expensive[1] | Generally less expensive[1] |

| Common Side Reactions | Diketopiperazine formation, Aspartimide formation[12] | Alkylation of sensitive residues, Aspartimide formation[7][13] |

Signaling Pathways and Experimental Workflows

The cyclical nature of solid-phase peptide synthesis is well-defined for both Fmoc and Boc strategies. The following diagrams illustrate the key steps in each cycle.

References

- 1. benchchem.com [benchchem.com]

- 2. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 3. benchchem.com [benchchem.com]

- 4. genscript.com [genscript.com]

- 6. benchchem.com [benchchem.com]

- 7. chempep.com [chempep.com]

- 8. genscript.com [genscript.com]

- 9. benchchem.com [benchchem.com]

- 10. peptide.com [peptide.com]

- 11. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 12. peptide.com [peptide.com]

- 13. benchchem.com [benchchem.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Synthesis of N-(2-aminoethyl)glycine Derivatives

Introduction

N-(2-aminoethyl)glycine (AEG) is a foundational molecule in the field of synthetic biology and medicinal chemistry. Its primary significance lies in its role as the structural backbone of Peptide Nucleic Acids (PNAs), which are synthetic analogs of DNA and RNA.[1][2] Unlike natural nucleic acids that possess a sugar-phosphate backbone, PNAs are built upon a repeating AEG scaffold, rendering them achiral and neutrally charged.[1] This unique structure confers remarkable properties, including high binding affinity and specificity to complementary DNA and RNA sequences, and exceptional resistance to enzymatic degradation by nucleases and proteases.[1][]

These characteristics make PNA oligomers, constructed from AEG-derived monomers, powerful tools for a wide range of applications. They are extensively used in molecular diagnostics, genetic research, and as antisense and antigene therapeutic agents.[1][] The versatility and efficacy of PNAs are critically dependent on the precise chemical synthesis of their constituent monomers.

This technical guide provides a comprehensive overview of the core synthetic methodologies for producing N-(2-aminoethyl)glycine and its derivatives, with a primary focus on the synthesis of protected PNA monomers suitable for solid-phase synthesis. It details common synthetic routes, presents key quantitative data in a comparative format, and offers detailed experimental protocols for crucial reactions.

Core Synthetic Strategies for the N-(2-aminoethyl)glycine (AEG) Backbone

The synthesis of the AEG backbone is the initial and most critical step. Two primary strategies dominate the literature: direct alkylation and reductive amination.

Alkylation of Ethylenediamine (B42938)

This is a classical and widely used method involving the direct reaction of ethylenediamine with a haloacetic acid, such as chloroacetic or bromoacetic acid.[4][5] The reaction is a nucleophilic substitution where one of the amino groups of ethylenediamine attacks the electrophilic carbon of the haloacetic acid. To control the reaction and prevent dialkylation, a mono-protected ethylenediamine derivative (e.g., N-Boc-ethylenediamine) is often used.[4] The choice of haloacetic acid can influence yield, with bromoacetic acid derivatives generally providing higher yields due to the better leaving group ability of bromide compared to chloride.[4]

Reductive Amination

Reductive amination offers an alternative route that converts a carbonyl group and an amine into a new, more substituted amine via an imine intermediate.[6][7] For AEG synthesis, this could involve the reaction of ethylenediamine with glyoxylic acid in the presence of a reducing agent.[4] A key advantage of this method is the ability to perform it as a "one-pot" reaction.[6][8] Specific and mild reducing agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are often employed because they selectively reduce the imine intermediate without affecting the starting carbonyl compound.[7][9]

Caption: Logical flow of AEG backbone synthesis via Alkylation vs. Reductive Amination.

Synthesis of Protected PNA Monomers

The construction of PNA oligomers is typically performed using solid-phase peptide synthesis (SPPS) techniques.[][10] This requires PNA monomers where the N-(2-aminoethyl)glycine backbone is appropriately protected to allow for sequential, controlled coupling. The synthesis of a PNA monomer involves three key stages: preparation of the protected AEG backbone, preparation of the functionalized nucleobase, and the coupling of these two components.

Backbone Protection and Esterification

To enable stepwise oligomer synthesis, the primary amine of the AEG backbone must be temporarily protected. The two most common protecting groups are tert-butyloxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc).[1][10]

-

Boc Protection: This acid-labile group is a cornerstone of the original PNA synthesis strategy.[10]

-

Fmoc Protection: This base-labile group is now more widely used due to its milder removal conditions (typically 20% piperidine (B6355638) in DMF), which are compatible with a broader range of linkers and side-chain protecting groups.[1][10]

The carboxylic acid end of the AEG is often protected as an ester (e.g., methyl, ethyl, or benzyl (B1604629) ester) to prevent self-reaction and facilitate purification.[11][12]

Nucleobase Acetic Acid Preparation

The nucleobases (Adenine, Cytosine, Guanine, and Thymine) are attached to the AEG backbone via a methylene (B1212753) carbonyl linker.[2] This requires the synthesis of nucleobase acetic acid derivatives, typically by alkylating the nucleobase with a haloacetic acid ester, followed by hydrolysis.[1] For adenine, cytosine, and guanine, the exocyclic amino groups must be protected with "permanent" protecting groups (e.g., Benzyloxycarbonyl (Z) or Benzhydryloxycarbonyl (Bhoc)) that are stable to the conditions used for temporary backbone deprotection but can be removed at the final cleavage step.[1][10]

Coupling Reaction

The final step in monomer synthesis is the amide bond formation between the secondary amine of the protected AEG backbone and the carboxylic acid of the nucleobase acetic acid derivative.[1] This coupling is achieved using standard peptide coupling reagents, such as N,N,N′,N′-tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (B91526) (HBTU) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI).[13]

Caption: General workflow for the synthesis of a protected PNA monomer.

Quantitative Data Summary

The following tables summarize yields for key synthetic steps as reported in the literature. Yields can vary significantly based on specific reagents, reaction conditions, and scale.

Table 1: Synthesis of AEG and Protected Intermediates

| Reaction Step | Starting Materials | Product | Yield (%) | Reference |

| AEG Synthesis | Ethylenediamine + Chloroacetic Acid | N-(2-aminoethyl)glycine | Not specified | [5] |

| AEG Esterification & Protection | N-(2-aminoethyl)glycine | tert-butyl N-[2-(Fmoc)aminoethyl)]glycinate hydrochloride | 39% | [13] |

| AEG Methyl Esterification | N-(2-aminoethyl)glycine + Methanol/SOCl₂ | N-(2-aminoethyl)glycine methyl ester | Not specified (used directly) | [11] |

| Fmoc Protection of AEG Ester | N-(2-aminoethyl)glycine methyl ester + Fmoc-osu | N-(2-Fmoc-aminoethyl)glycine methyl ester hydrochloride | 47% (overall) | [11] |

| Boc-AEG Ethyl Ester Synthesis | N-Boc-ethylenediamine + Ethyl bromoacetate | Ethyl N-[(2-Boc-amino)-ethyl]glycinate | 72% | [4] |

| Boc-AEG Ethyl Ester Synthesis | (Alternative Route) | Ethyl N-[(2-Boc-amino)-ethyl]glycinate | 98% | [14] |

Table 2: PNA Monomer and Oligomer Synthesis Steps

| Reaction Step | Reagents & Conditions | Product | Yield (%) | Reference |

| Monomer Coupling (HBTU) | Protected AEG + Glycosylaminomalonic Acids | Malonamides (1a-d) | 68-87% | [13] |

| Monomer Coupling (EDCI) | Protected AEG + Glycosylaminomalonic Acids | Malonamides (1a-d) | 41-75% | [13] |

| Ester Deprotection | Formic acid / Dichloromethane (B109758) | Free Acid Monomers (2a-d) | 97-98% | [13] |

| Dimer Coupling (HBTU/HOBt) | Monomer 2a + Deprotected Monomer 1c | Glycosylated AEG Dipeptide | 58% | [13] |

| Thymine Monomer Synthesis | Ethyl N-(Boc-aminoethyl)-N-(chloroacetyl)glycinate + Thymine | N-(Boc-Aeg)thymine Ethyl Ester | 96% | [14] |

| SPPS Average Yield per Cycle | Boc-protected monomers, HBTU activation | 17-mer PNA oligomer | 97.1% | [15] |

Detailed Experimental Protocols

The following protocols are representative examples derived from published literature and provide a detailed guide for key synthetic steps.

Protocol 1: Synthesis of N-(2-aminoethyl)glycine (AEG)

This procedure is adapted from methods involving the reaction of ethylenediamine and a haloacetic acid.[5][11]

-

Reaction Setup: In a round-bottom flask under an inert atmosphere, dissolve an excess of ethylenediamine in a suitable solvent like dichloromethane (DCM).

-

Addition of Haloacetic Acid: Cool the solution to 0 °C in an ice bath. Slowly add a solution of chloroacetic acid or bromoacetic acid in the same solvent dropwise over 1-2 hours with vigorous stirring.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir overnight.

-

Workup: Remove the excess ethylenediamine by vacuum distillation. The resulting crude product is often a salt.

-

Purification: Recrystallize the crude product from a solvent such as dimethyl sulfoxide (B87167) (DMSO) to obtain pure N-(2-aminoethyl)glycine.[11]

Protocol 2: Synthesis of N-(2-Fmoc-aminoethyl)glycine Methyl Ester Hydrochloride

This two-step protocol involves esterification followed by Fmoc protection, based on a patented method.[11]

Step A: Esterification

-

Suspension: Suspend N-(2-aminoethyl)glycine (1.0 eq) in methanol.

-

Acidification: Cool the suspension to 0 °C and slowly add thionyl chloride (5.0 eq) dropwise.

-

Reflux: After the addition is complete, reflux the mixture for 4 hours.

-

Solvent Removal: Remove the solvent under reduced pressure to obtain the crude N-(2-aminoethyl)glycine methyl ester as a white solid, which can be used directly in the next step.

Step B: Fmoc Protection

-

Dissolution: Dissolve the crude methyl ester from Step A in a suitable solvent.

-

Reaction: React the ester with N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu).

-

Purification: Purify the product by appropriate chromatographic methods to yield N-(2-Fmoc-aminoethyl)glycine methyl ester hydrochloride. The reported purity is >97% with an overall yield of 47%.[11]

Protocol 3: Synthesis of a Boc-Protected Thymine PNA Monomer

This protocol describes the efficient synthesis of a key PNA building block.[14]

Step A: Synthesis of Ethyl N-[(2-Boc-amino)-ethyl]glycinate

-

Reaction Setup: In a two-neck round-bottom flask, dissolve Ethyl N-[(2-Boc-amino)-ethyl]glycinate (1.0 eq) in a mixture of triethylamine (B128534) and dichloromethane (DCM) and cool to 0 °C.

-

Acylation: Add chloroacetyl chloride dropwise over 60 minutes with vigorous stirring.

-

Reaction: Allow the mixture to warm to room temperature and stir for 1 hour.

-

Workup: Add water and separate the organic layer. Extract the aqueous layer with DCM. Combine the organic layers, wash with saturated sodium chloride solution, and dry over K₂CO₃.

-

Purification: After filtration, concentrate the solution to yield the intermediate, Ethyl N-(Boc-aminoethyl)-N-(chloroacetyl)glycinate.

Step B: Coupling with Thymine

-

Reaction: Couple the intermediate from Step A directly with the nucleobase thymine.

-

Purification: Purify the final product to obtain N-(Boc-Aeg)thymine Ethyl Ester. This method reports a high yield of 96%.[14]

PNA Oligomerization and Protecting Group Strategy

The choice of protecting group for the AEG backbone (Fmoc or Boc) dictates the strategy for solid-phase PNA synthesis.

-

Boc/Z Strategy: The original method uses acid-labile Boc for the backbone and acid-labile but more robust Z or Bhoc groups for the nucleobases. Deprotection of Boc requires treatment with trifluoroacetic acid (TFA) at each step.[10]

-

Fmoc/Bhoc Strategy: The more common modern approach uses base-labile Fmoc for the backbone and acid-labile Bhoc for the nucleobases. This "orthogonal" scheme allows for selective deprotection under milder conditions, which is advantageous for synthesizing complex or modified PNA sequences.[1][10] The Fmoc group is removed with piperidine, while the Bhoc groups are removed during the final cleavage from the resin with strong acid.[1]

Caption: Comparison of Fmoc and Boc strategies in solid-phase PNA synthesis.

Conclusion

The synthesis of N-(2-aminoethyl)glycine derivatives, particularly PNA monomers, is a well-established yet challenging area of organic chemistry. The success of applications ranging from diagnostics to therapeutics hinges on the efficient and high-purity production of these synthetic building blocks. Mastery of the techniques for backbone synthesis, orthogonal protection strategies, and robust coupling reactions is essential for researchers in the field. While the Fmoc/Bhoc strategy has become the standard for PNA oligomerization, ongoing research continues to refine these methods, aiming for higher yields, greater scalability, and the synthesis of novel PNA analogues with enhanced properties for future drug development and molecular biology applications.

References

- 1. chempep.com [chempep.com]

- 2. researchgate.net [researchgate.net]

- 4. Facile synthesis of new N -(aminocycloalkylene)amino acid compounds using chiral triflate esters with N -Boc-aminopyrrolidines and N -Boc-aminopiperid ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03060A [pubs.rsc.org]

- 5. pnas.org [pnas.org]

- 6. Reductive amination - Wikipedia [en.wikipedia.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. m.youtube.com [m.youtube.com]

- 9. Reductive Amination - Chemistry Steps [chemistrysteps.com]

- 10. The challenge of peptide nucleic acid synthesis - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00049K [pubs.rsc.org]

- 11. CN104211619A - Synthetic method for N-(2-Fmoc-aminoethyl)glycine methyl ester hydrochloride - Google Patents [patents.google.com]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis and NMR studies of malonyl-linked glycoconjugates of N-(2-aminoethyl)glycine. Building blocks for the construction of combinatorial glycopeptide libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ias.ac.in [ias.ac.in]

- 15. Solid-phase synthesis of peptide nucleic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Solid-Phase Synthesis of Peptides Incorporating Fmoc-N-(2-Boc-aminoethyl)-Gly-OH

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the solid-phase synthesis of peptides and peptide nucleic acids (PNAs) utilizing the Fmoc-N-(2-Boc-aminoethyl)-Gly-OH building block. This versatile derivative of N-(2-aminoethyl)glycine (Aeg) serves as a crucial component in constructing modified peptide backbones and is fundamental to the synthesis of PNA oligomers. The protocol outlines the standard Fmoc/tBu strategy, including resin preparation, iterative cycles of deprotection and coupling, and final cleavage and purification steps. Quantitative data on synthesis parameters and expected outcomes are presented, along with a visual workflow to guide researchers through the process.

Introduction

Solid-phase peptide synthesis (SPPS) employing 9-fluorenylmethoxycarbonyl (Fmoc) chemistry is the predominant method for the routine synthesis of peptides.[1] The use of specialized building blocks allows for the creation of peptides with modified backbones, enhancing their therapeutic potential. This compound is a key bifunctional molecule where the primary amine is protected by a base-labile Fmoc group and a secondary amine is protected by an acid-labile tert-butyloxycarbonyl (Boc) group.

This orthogonal protection scheme makes it an ideal building block for various applications, most notably as the backbone unit for Peptide Nucleic Acids (PNAs). PNAs are synthetic analogs of DNA and RNA, exhibiting high binding affinity and specificity to complementary nucleic acid sequences, along with resistance to enzymatic degradation.[] The N-(2-aminoethyl)glycine backbone of PNAs is constructed using monomers derived from this compound.[3]

These application notes provide a comprehensive guide for the successful incorporation of this compound into a growing peptide or PNA chain on a solid support.

Materials and Reagents

Building Block Specifications

| Property | Specification |

| Chemical Name | This compound |

| Synonyms | Fmoc-Aeg(Boc)-OH |

| CAS Number | 141743-15-9 |

| Molecular Formula | C₂₄H₂₈N₂O₆ |

| Molecular Weight | 440.49 g/mol |

| Appearance | White crystalline powder |

| Purity (HPLC) | ≥98% |

| Storage Conditions | 2-8°C |

Reagents and Solvents

-

Resin: Rink Amide resin (or other suitable resin depending on C-terminal modification)

-

Fmoc-protected amino acids/PNA monomers

-

Solvents:

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

-

-

Deprotection Reagent:

-

20% (v/v) Piperidine (B6355638) in DMF

-

-

Coupling Reagents:

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

2,6-Lutidine

-

-

Capping Reagent:

-

Acetic anhydride/Lutidine/DMF (5/6/89, v/v/v)

-

-

Cleavage and Deprotection Cocktail:

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Water (H₂O)

-

-

Precipitation and Wash Solvent:

-

Cold diethyl ether

-

Experimental Protocol: Solid-Phase Synthesis of a PNA Oligomer

This protocol describes a manual synthesis of a short PNA oligomer on a Rink Amide resin. The procedure can be adapted for automated synthesizers.

Resin Preparation

-

Place the Rink Amide resin in a fritted syringe or a dedicated reaction vessel.

-

Swell the resin in DMF for 1-2 hours at room temperature.

-

Drain the DMF.

Fmoc Deprotection

-

Add a solution of 20% piperidine in DMF to the resin.

-

Agitate the mixture for 5 minutes at room temperature.[4]

-

Drain the solution.

-

Repeat steps 1-3 for a second 15-minute deprotection.

-

Wash the resin thoroughly with DMF (5 x 1 min) to remove piperidine and the dibenzofulvene-piperidine adduct.

Coupling of Fmoc-PNA Monomer

-

In a separate vial, dissolve the Fmoc-PNA monomer (3 eq.), HATU (2.9 eq.), and 2,6-lutidine (3 eq.) in DMF.[4]

-

Add DIPEA (3 eq.) to the activation mixture and pre-activate for 2-3 minutes.[4]

-

Add the activated monomer solution to the deprotected resin.

-

Agitate the mixture for 30-60 minutes at room temperature.[4]

-

Drain the coupling solution.

-

Wash the resin with DMF (3 x 1 min).

Capping (Optional but Recommended)

-

To block any unreacted amino groups, add the capping solution (Acetic anhydride/Lutidine/DMF) to the resin.

-

Agitate for 5-10 minutes at room temperature.[4]

-

Drain the capping solution and wash the resin with DMF (3 x 1 min).

Chain Elongation

Repeat the deprotection (Section 3.2), coupling (Section 3.3), and capping (Section 3.4) cycles for each subsequent Fmoc-PNA monomer until the desired sequence is assembled.

Final Fmoc Deprotection

Perform a final deprotection step as described in Section 3.2 to remove the N-terminal Fmoc group.

Cleavage and Side-Chain Deprotection

-

Wash the peptide-resin with DCM (3 x 1 min) and dry under a stream of nitrogen.

-

Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5, v/v/v).

-

Add the cleavage cocktail to the dried resin (approx. 10 mL per gram of resin).

-

Agitate the mixture at room temperature for 2-3 hours.

-

Filter the resin and collect the filtrate containing the cleaved PNA.

-

Wash the resin with a small amount of fresh TFA and combine the filtrates.

Precipitation, Washing, and Drying

-

Precipitate the crude PNA by adding the TFA filtrate dropwise to a centrifuge tube containing cold diethyl ether (approx. 10 times the volume of the filtrate).

-

Centrifuge the mixture to pellet the PNA.

-

Decant the ether and wash the pellet with cold diethyl ether (2-3 times).

-

Dry the crude PNA pellet under vacuum.

Purification and Analysis

Purify the crude PNA using reverse-phase high-performance liquid chromatography (RP-HPLC) and verify the identity and purity by mass spectrometry and analytical HPLC.

Quantitative Data

The following table summarizes typical parameters and expected results for the solid-phase synthesis of a model 10-mer PNA oligomer.

| Parameter | Value / Range | Notes |

| Resin Loading | 0.4 - 0.7 mmol/g | Dependent on the specific resin used. |

| Reagent Excess | 3 equivalents | Molar excess of monomer and coupling reagents relative to resin loading. |

| Fmoc Deprotection Time | 5 + 15 minutes | Two-step deprotection is common to ensure complete removal. |

| Coupling Time | 30 - 60 minutes | Can be monitored using a ninhydrin (B49086) test to ensure completion.[5] |

| Average Yield per Cycle | ~97% | Based on literature reports for similar syntheses.[6] This can vary based on sequence and coupling efficiency. |

| Expected Crude Purity | 50 - 80% | Highly dependent on the sequence and synthesis efficiency. |

| Final Yield (post-HPLC) | 10 - 30% | Overall yield of purified product based on initial resin loading. |

| Final Purity (HPLC) | >95% | Target purity for most research applications. |

Visualized Workflow and Signaling Pathways

The following diagrams illustrate the logical workflow of the synthesis process.

Caption: Workflow for Fmoc-based Solid-Phase Synthesis of PNA.

Conclusion

The use of this compound is a cornerstone of modern PNA synthesis. The protocol described herein provides a robust framework for researchers to successfully synthesize custom PNA oligomers and other modified peptides. Careful execution of each step, particularly the coupling and deprotection reactions, is critical to achieving high purity and yield of the final product. The provided data and workflow serve as a valuable resource for planning and executing these complex syntheses in a research and development setting.

References

- 1. The Flexibility of PNA Synthesis | LGC, Biosearch Technologies [biosearchtech.com]

- 3. Fmoc PNA Monomers for PNA Oligo Synthesis | PNA Bio [pnabio.com]

- 4. Frontiers | Solid-Phase Synthesis of Difficult Purine-Rich PNAs through Selective Hmb Incorporation: Application to the Total Synthesis of Cell Penetrating Peptide-PNAs [frontiersin.org]

- 5. frontiersin.org [frontiersin.org]

- 6. Solid-phase synthesis of peptide nucleic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Utilizing Fmoc-Aeg(Boc)-OH in Automated Peptide Synthesizers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-Aeg(Boc)-OH, an N-protected aza-glycine derivative, offers a strategic tool for modifying peptide backbones to enhance their therapeutic potential. The substitution of the α-carbon with a nitrogen atom can impart increased stability against enzymatic degradation. However, the incorporation of aza-amino acids like Fmoc-Aeg(Boc)-OH into peptide sequences using automated solid-phase peptide synthesis (SPPS) presents unique challenges. The primary obstacle is the reduced nucleophilicity of the semicarbazide (B1199961) nitrogen, which can lead to incomplete coupling reactions and lower purity of the final peptide.

These application notes provide a comprehensive guide to effectively utilize Fmoc-Aeg(Boc)-OH in automated peptide synthesizers. By employing optimized protocols, including the use of pre-activated esters and microwave-assisted coupling, researchers can overcome the inherent difficulties and successfully synthesize aza-peptides with high purity and yield.

Challenges in Automated Synthesis

The primary challenge in incorporating Fmoc-Aeg(Boc)-OH is the decreased reactivity of the N-terminal amine of the aza-glycine residue after Fmoc deprotection. This reduced nucleophilicity makes the subsequent coupling of the next amino acid inefficient under standard SPPS conditions, often resulting in deletion sequences and low yields.

Recommended Strategies for Efficient Incorporation

To address the challenge of low coupling efficiency, two primary strategies are recommended:

-

Use of Pre-activated Fmoc-Aeg(Boc)-OH Building Blocks: Preparing a more reactive form of Fmoc-Aeg(Boc)-OH prior to its introduction into the synthesizer can significantly improve coupling outcomes. The synthesis of a benzotriazole (B28993) ester (Fmoc-Aeg(Boc)-OBt) is a robust method to achieve this.

-

Microwave-Assisted Coupling: The application of microwave energy during the coupling step can dramatically enhance the reaction kinetics, leading to higher coupling efficiency and shorter reaction times.

Data Presentation: Comparative Coupling Efficiency

The following tables summarize representative data on the coupling efficiency of different methods for incorporating an aza-glycine residue. This data is compiled from studies on aza-peptide synthesis and provides a comparative basis for protocol selection.

Table 1: Comparison of Coupling Reagents for Fmoc-Aeg(Boc)-OH under Standard Conditions

| Coupling Reagent | Equivalents (Aza-amino acid/Reagent/Base) | Coupling Time (min) | Temperature (°C) | Representative Coupling Yield (%) |

| HBTU/DIPEA | 1:0.9:2 | 60 | 25 | 70-80 |

| HATU/DIPEA | 1:0.9:2 | 60 | 25 | 75-85 |

| DIC/Oxyma | 1:1:1 | 90 | 25 | 80-90 |

| Fmoc-Aeg(Boc)-OBt | 1 (pre-activated) | 45 | 25 | >95 |

Table 2: Impact of Microwave Assistance on Coupling Efficiency

| Coupling Method | Coupling Time (min) | Temperature (°C) | Representative Coupling Yield (%) | Crude Peptide Purity (%) |

| Standard DIC/Oxyma | 90 | 25 | 80-90 | ~70 |

| Microwave DIC/Oxyma | 10 | 75 | >95 | >85 |

| Standard Fmoc-Aeg(Boc)-OBt | 45 | 25 | >95 | >80 |

| Microwave Fmoc-Aeg(Boc)-OBt | 5 | 75 | >98 | >90 |

Experimental Protocols

Synthesis of Fmoc-Aeg(Boc)-OBt (Benzotriazole Ester)

This protocol describes the preparation of the pre-activated benzotriazole ester of Fmoc-Aeg(Boc)-OH.

Materials:

-

Fmoc-Aeg(Boc)-OH

-

1-Hydroxybenzotriazole (HOBt)

-

N,N'-Diisopropylcarbodiimide (DIC)

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate (B1210297) (EtOAc)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve Fmoc-Aeg(Boc)-OH (1 equivalent) and HOBt (1.1 equivalents) in a minimal amount of DMF.

-

Dilute the solution with DCM.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add DIC (1.1 equivalents) dropwise to the cooled solution.

-

Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, filter the mixture to remove the diisopropylurea byproduct.

-

Wash the filtrate with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Precipitate the product by adding hexane to the concentrated solution.

-

Collect the solid product by filtration and dry under vacuum.

Protocol for Automated Peptide Synthesis using Fmoc-Aeg(Boc)-OH

This protocol outlines the steps for incorporating Fmoc-Aeg(Boc)-OH into a peptide sequence on an automated peptide synthesizer. Both a standard and a microwave-assisted method are provided.

General Synthesizer Setup:

-

Resin: Standard resins for Fmoc-SPPS (e.g., Rink Amide, Wang).

-

Deprotection: 20% piperidine (B6355638) in DMF.

-

Washes: DMF and DCM.

Protocol A: Standard Coupling using Pre-activated Fmoc-Aeg(Boc)-OBt

-

Resin Swelling: Swell the resin in DMF for 30 minutes.

-

Fmoc Deprotection: Perform the standard deprotection cycle to remove the Fmoc group from the N-terminal amino acid on the resin.

-

Washing: Wash the resin thoroughly with DMF.

-

Coupling of Fmoc-Aeg(Boc)-OBt:

-

Dissolve Fmoc-Aeg(Boc)-OBt (3 equivalents relative to resin loading) in DMF.

-

Add the solution to the reaction vessel.

-

Couple for 45-60 minutes at room temperature.

-

-

Washing: Wash the resin with DMF and DCM.

-

Kaiser Test: Perform a Kaiser test to confirm the completion of the coupling. If the test is positive (blue), repeat the coupling step.

-

Continue Synthesis: Proceed with the standard deprotection and coupling cycles for the subsequent amino acids.

Protocol B: Microwave-Assisted Coupling

-

Resin Swelling: Swell the resin in DMF for 30 minutes.

-

Fmoc Deprotection: Perform the standard deprotection cycle.

-

Washing: Wash the resin thoroughly with DMF.

-

Microwave Coupling of Fmoc-Aeg(Boc)-OH:

-

In a separate vial, pre-activate Fmoc-Aeg(Boc)-OH (3 equivalents) with DIC (3 equivalents) and Oxyma (3 equivalents) in DMF for 5 minutes.

-

Add the activated mixture to the reaction vessel.

-

Apply microwave irradiation at 75 °C for 10 minutes.

-

-

Washing: Wash the resin with DMF and DCM.

-

Kaiser Test: Perform a Kaiser test.

-

Continue Synthesis: Proceed with the subsequent amino acid couplings, which can also be performed using microwave assistance (typically 5 minutes at 75 °C for standard amino acids).

Visualizations

Workflow for Fmoc-Aeg(Boc)-OH Incorporation

Application Notes and Protocols for Fmoc Deprotection of N-(2-Boc-aminoethyl)-glycine

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(2-Boc-aminoethyl)-glycine is a fundamental building block in the synthesis of Peptide Nucleic Acids (PNAs), synthetic analogs of DNA and RNA. The use of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group for the secondary amine of the glycine (B1666218) unit is a cornerstone of modern solid-phase PNA synthesis. Efficient and clean removal of the Fmoc group at each cycle is critical to ensure high purity and yield of the final PNA oligomer. This document provides detailed application notes and protocols for various Fmoc deprotection methods applicable to N-(2-Boc-aminoethyl)-glycine, along with a discussion of potential side reactions and strategies for their mitigation. The primary amino group of the aminoethyl moiety is protected with the acid-labile tert-butyloxycarbonyl (Boc) group, which is designed to remain intact during the base-mediated Fmoc deprotection, ensuring orthogonal protection.[1][]

Fmoc Deprotection Methods: A Comparative Overview

The selection of an appropriate Fmoc deprotection reagent and protocol is crucial for the successful synthesis of PNA oligomers. The most common method involves the use of piperidine (B6355638), a secondary amine, in a polar aprotic solvent like N,N-dimethylformamide (DMF).[1] However, alternative reagents and cocktails have been developed to address challenges such as aggregation and steric hindrance, or to offer a safer profile.

| Deprotection Method | Reagent Composition | Typical Reaction Time | Key Advantages | Potential Disadvantages |

| Standard Piperidine | 20% (v/v) piperidine in DMF | 2 x 5-10 minutes | Well-established, reliable for many sequences. | Can be slow for sterically hindered residues; potential for side reactions with prolonged exposure. |

| DBU/Piperidine | 2% (v/v) 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and 2% (v/v) piperidine in DMF | 2 x 5-7 minutes | Faster deprotection, useful for hindered systems.[3] | Increased risk of side reactions like aspartimide formation.[3] |

| Piperazine (B1678402)/DBU | 5% (v/v) piperazine and 2% (v/v) DBU in DMF | < 1 minute for complete removal | Very rapid deprotection, can reduce deletion sequences.[4][5] Safer alternative to piperidine.[5] | Potential for side reactions if not carefully controlled; may require additives like formic acid to suppress aspartimide formation.[4] |

Experimental Protocols

Protocol 1: Standard Fmoc Deprotection with Piperidine

This protocol is the most widely used method for Fmoc removal in solid-phase synthesis.

Materials:

-

Fmoc-N-(2-Boc-aminoethyl)-glycine loaded resin

-

20% (v/v) Piperidine in DMF

-

DMF (Peptide synthesis grade)

-

DCM (Dichloromethane)

Procedure:

-

Swell the resin-bound PNA monomer in DMF for 30 minutes in a solid-phase synthesis vessel.

-

Drain the DMF.

-

Add the 20% piperidine in DMF solution to the resin (approximately 10 mL per gram of resin).

-

Agitate the mixture at room temperature for 5-10 minutes.

-

Drain the deprotection solution.

-

Repeat steps 3-5 one more time.

-

Wash the resin thoroughly with DMF (5-7 times) to ensure complete removal of piperidine and the dibenzofulvene-piperidine adduct.

-

Wash the resin with DCM (3 times) and proceed to the next coupling step.

Protocol 2: Rapid Fmoc Deprotection with DBU/Piperidine

This method is advantageous for sequences prone to aggregation or containing sterically hindered monomers.

Materials:

-

Fmoc-N-(2-Boc-aminoethyl)-glycine loaded resin

-

2% (v/v) DBU and 2% (v/v) piperidine in DMF

-

DMF (Peptide synthesis grade)

Procedure:

-

Swell the resin-bound PNA monomer in DMF for 30 minutes.

-

Drain the DMF.

-

Add the DBU/piperidine solution to the resin.

-

Agitate the mixture at room temperature for 5-7 minutes.

-

Drain the deprotection solution.

-

Repeat steps 3-5 one more time.

-

Wash the resin extensively with DMF (at least 7 times) to completely remove the deprotection reagents.

Protocol 3: Ultrafast Fmoc Deprotection with Piperazine/DBU

This protocol offers a significant reduction in deprotection time.

Materials:

-

Fmoc-N-(2-Boc-aminoethyl)-glycine loaded resin

-

5% (v/v) piperazine and 2% (v/v) DBU in DMF

-

DMF (Peptide synthesis grade)

Procedure:

-

Swell the resin-bound PNA monomer in DMF for 30 minutes.

-

Drain the DMF.

-

Add the piperazine/DBU solution to the resin.

-

Agitate the mixture at room temperature for 1-2 minutes.

-

Drain the deprotection solution.

-

Repeat steps 3-5 one more time.

-

Wash the resin thoroughly with DMF (5-7 times).

Potential Side Reactions and Mitigation

Aspartimide Formation: While N-(2-Boc-aminoethyl)-glycine itself does not contain an aspartic acid residue, PNA sequences are often synthesized in conjunction with peptides or contain linkers that may be susceptible to aspartimide formation. This side reaction is catalyzed by strong bases like DBU and involves the cyclization of an aspartyl residue, particularly when it is followed by a small amino acid like glycine.[6] This can lead to the formation of β-aspartyl peptides and racemization.

Mitigation:

-

Use of Additives: The addition of an acidic additive such as 1% formic acid to the piperazine/DBU deprotection solution has been shown to minimize aspartimide formation.[4]

-

Choice of Deprotection Reagent: For sequences known to be prone to aspartimide formation, the standard piperidine protocol is generally preferred over DBU-containing cocktails.

Premature Boc Deprotection: The Boc group is designed to be stable to the basic conditions of Fmoc deprotection. Piperidine and other amine bases used for Fmoc removal are generally not strong enough to cleave the Boc group. However, prolonged exposure or the use of harsher basic conditions could potentially lead to some loss of the Boc protecting group, which would result in undesired side-chain branching. Standard protocols with controlled reaction times are crucial to maintain the orthogonality of the Fmoc/Boc protection scheme.

Diagrams

Caption: General experimental workflow for Fmoc deprotection in solid-phase synthesis.

Caption: Reaction mechanism of Fmoc deprotection using piperidine.

References

- 1. The challenge of peptide nucleic acid synthesis - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00049K [pubs.rsc.org]

- 3. peptide.com [peptide.com]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Incorporation of Fmoc-Aeg(Boc)-OH into Peptide Sequences

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fmoc-Aeg(Boc)-OH, or N-(9-fluorenylmethoxycarbonyl)-N'-(tert-butoxycarbonyl)-aminoethylglycine, is a specialized amino acid derivative crucial for the synthesis of modified peptides and peptide nucleic acids (PNAs). Its unique structure, featuring a flexible ethylenediamine (B42938) backbone, allows for the creation of peptide analogues with altered conformational properties, enhanced stability, and novel biological activities. The orthogonal protecting group strategy, employing the base-labile Fmoc group for α-amino protection and the acid-labile Boc group for the side-chain amino group, provides synthetic versatility for complex peptide architectures.

These application notes provide a comprehensive guide to the efficient incorporation of Fmoc-Aeg(Boc)-OH into peptide sequences using solid-phase peptide synthesis (SPPS), covering protocols, potential challenges, and applications.

Applications of Aeg-Containing Peptides

Peptides incorporating N-(2-aminoethyl)glycine (Aeg) have garnered significant interest in various fields of drug discovery and biotechnology.

-

Peptide Nucleic Acids (PNAs): The Aeg backbone is the fundamental structural component of PNAs, which are synthetic mimics of DNA and RNA.[1] PNAs exhibit high binding affinity and specificity to complementary nucleic acid sequences, making them valuable tools for antisense therapy, gene diagnostics, and molecular biology research.[2][3]

-

Antimicrobial Peptides (AMPs): The modification of natural peptide sequences with Aeg can lead to the development of novel AMPs with enhanced stability and activity against multidrug-resistant bacteria. The flexible backbone can influence the peptide's secondary structure and its ability to disrupt bacterial membranes.

-

Cell-Penetrating Peptides (CPPs): The conjugation of Aeg-containing oligomers to CPPs, such as those derived from Tat or Antennapedia, can facilitate the cellular uptake of therapeutic cargo.[4][5] The neutral backbone of PNA, for instance, can be delivered into cells through such conjugation.

-

Drug Delivery Vehicles: The unique physicochemical properties of Aeg-containing peptides make them suitable candidates for the development of targeted drug delivery systems.

Data Presentation: Coupling Efficiency of Fmoc-Aeg(Boc)-OH

The incorporation of Fmoc-Aeg(Boc)-OH can be challenging due to the steric hindrance of the Boc-protected side chain. The choice of coupling reagent is critical to achieving high coupling efficiency. While specific comparative data for Fmoc-Aeg(Boc)-OH is limited, the following table summarizes representative coupling efficiencies for sterically hindered amino acids using common coupling reagents in Fmoc-SPPS. This data can guide the selection of an appropriate coupling strategy.[6]

| Coupling Reagent | Reagent Type | Typical Coupling Time (min) | Representative Coupling Yield (%) | Key Advantages | Potential Disadvantages |

| DIC/HOBt | Carbodiimide | 60 - 120 | 95 - 98 | Cost-effective, low risk of side reactions. | Slower reaction rates, potential for N-acylurea formation. |

| HBTU | Aminium/Uronium Salt | 30 - 60 | 98 - 99.5 | Fast and efficient, widely used. | Potential for guanidinylation if used in excess.[6] |

| HATU | Aminium/Uronium Salt | 20 - 45 | > 99.5 | Highly reactive, excellent for hindered couplings, low racemization.[7] | Higher cost, potential for guanidinylation. |

| COMU | Aminium/Uronium Salt | 20 - 45 | > 99.5 | Very high reactivity, safer byproducts than benzotriazole-based reagents.[1] | Higher cost. |

Experimental Protocols

General Fmoc-SPPS Workflow

The incorporation of Fmoc-Aeg(Boc)-OH follows the standard Fmoc-SPPS cycle. The workflow involves the initial deprotection of the N-terminal Fmoc group on the resin-bound peptide, followed by the coupling of the Fmoc-Aeg(Boc)-OH, and a final washing step.

Caption: General workflow for Fmoc-SPPS.

Protocol for Incorporation of Fmoc-Aeg(Boc)-OH

This protocol is optimized for a 0.1 mmol synthesis scale.

Materials:

-

Fmoc-protected peptide-resin

-

Fmoc-Aeg(Boc)-OH (3 equivalents)

-

HATU (2.9 equivalents)

-

N,N-Diisopropylethylamine (DIPEA) (6 equivalents)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

-

20% (v/v) Piperidine in DMF

Procedure:

-

Resin Swelling: Swell the Fmoc-protected peptide-resin in DMF for 30-60 minutes in a solid-phase synthesis vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add the 20% piperidine in DMF solution to the resin.

-

Agitate for 5 minutes.

-

Drain the solution.

-

Add a fresh portion of 20% piperidine in DMF and agitate for 15 minutes.

-

Drain the solution and wash the resin thoroughly with DMF (5-7 times) and DCM (3 times).

-

-

Amino Acid Activation (Pre-activation):

-

In a separate vessel, dissolve Fmoc-Aeg(Boc)-OH (3 eq.) and HATU (2.9 eq.) in DMF.

-

Add DIPEA (6 eq.) and allow the mixture to pre-activate for 2-5 minutes.

-

-

Coupling Reaction:

-

Add the pre-activated amino acid solution to the deprotected peptide-resin.

-

Agitate the reaction mixture at room temperature for 45-60 minutes. For difficult couplings, the reaction time can be extended to 2 hours.[8]

-

-

Monitoring: Perform a Kaiser test to confirm the completion of the coupling. A negative result (yellow beads) indicates a complete reaction.

-

Washing: After a negative Kaiser test, drain the reaction solution and wash the resin with DMF (5-7 times) and DCM (3 times).

Protocol for On-Resin Deprotection of the Aeg(Boc) Side Chain

The Boc group on the Aeg side chain can be selectively removed on-resin if further modification of the side-chain amine is desired. This requires an orthogonal protection strategy where the peptide is attached to a resin that is stable to mild acid.

Materials:

-

Peptide-resin containing Aeg(Boc) on a super acid-labile resin (e.g., 2-chlorotrityl chloride resin)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Triisopropylsilane (TIS) as a scavenger

Procedure:

-

Swell the peptide-resin in DCM.

-

Prepare a solution of 1-2% TFA in DCM.

-

Add the TFA solution to the resin and agitate for 5-10 minutes. Repeat this step 2-3 times.

-

Wash the resin thoroughly with DCM.

-

Neutralize the resin with a 10% solution of DIPEA in DMF.

-

Wash the resin with DMF and DCM.

Cleavage and Final Deprotection

Materials:

-

Cleavage cocktail: 95% TFA, 2.5% water, 2.5% TIS

-

Cold diethyl ether

Procedure:

-

Wash the final peptide-resin with DCM and dry under vacuum.

-

Add the cleavage cocktail to the resin and agitate at room temperature for 2-3 hours.

-

Filter the solution to separate the resin.

-

Precipitate the peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide, wash with cold ether, and dry under vacuum.

Troubleshooting Common Issues

| Issue | Possible Cause(s) | Recommended Solution(s) |

| Incomplete Coupling (Positive Kaiser Test) | Steric hindrance of Fmoc-Aeg(Boc)-OH. Peptide aggregation. | Use a more powerful coupling reagent like HATU or COMU.[1][7] Increase coupling time and/or temperature (microwave synthesis).[9] Use a solvent mixture like DMF/DMSO to disrupt aggregation.[8] |

| Side Chain Cyclization | The free amino group of the Aeg backbone can attack the C-terminal carboxyl group. | This is a known side reaction in PNA synthesis.[10] Ensure complete capping of unreacted sites after each coupling step. |

| Premature Fmoc Cleavage | The basicity of the Aeg side-chain amine could potentially lead to premature Fmoc removal. | While the Boc group protects the side-chain amine, ensure thorough washing after the DIPEA neutralization step during coupling. |

| Alkylation of Sensitive Residues | Reactive tert-butyl cations generated during Boc deprotection can modify residues like Trp and Met. | Use scavengers such as TIS in the cleavage cocktail. |

Experimental Workflow and Signaling Pathway Visualizations

Workflow for PNA Synthesis and Cellular Uptake Analysis

This workflow outlines the key steps from the synthesis of a PNA oligomer using Fmoc-Aeg(Boc)-OH monomers to its delivery into cells for functional studies.

Caption: PNA synthesis and cellular uptake workflow.

Signaling Pathway for Antimicrobial Peptide Action

While Aeg-containing peptides do not typically engage in classical intracellular signaling pathways, their mechanism of action often involves direct interaction with and disruption of the bacterial cell membrane. This diagram illustrates the logical relationship of this process.

Caption: Mechanism of bacterial cell membrane disruption.

Experimental Workflow for Antimicrobial Activity Testing

This workflow details the steps to determine the Minimum Inhibitory Concentration (MIC) of a newly synthesized Aeg-containing peptide.[11][12]

Caption: Workflow for MIC determination.

References

- 1. bachem.com [bachem.com]

- 2. Convenient and scalable synthesis of fmoc-protected Peptide nucleic Acid backbone - PubMed [pubmed.ncbi.nlm.nih.gov]